molecular formula C20H18N2 B11528688 3-methyl-4,6-diphenyl-4,5-dihydro-1H-indazole

3-methyl-4,6-diphenyl-4,5-dihydro-1H-indazole

Cat. No.: B11528688
M. Wt: 286.4 g/mol
InChI Key: ZUSIICUPKNHFQY-UHFFFAOYSA-N
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Description

3-methyl-4,6-diphenyl-4,5-dihydro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4,6-diphenyl-4,5-dihydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-azidobenzaldehydes with amines, followed by a cyclization step to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, solvent-free and catalyst-free conditions are explored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4,6-diphenyl-4,5-dihydro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted indazoles, dihydroindazoles, and various functionalized derivatives that can be further utilized in synthetic and medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-methyl-4,6-diphenyl-4,5-dihydro-1H-indazole involves its interaction with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4,6-diphenyl-4,5-dihydro-1H-indazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

3-methyl-4,6-diphenyl-4,5-dihydro-2H-indazole

InChI

InChI=1S/C20H18N2/c1-14-20-18(16-10-6-3-7-11-16)12-17(13-19(20)22-21-14)15-8-4-2-5-9-15/h2-11,13,18H,12H2,1H3,(H,21,22)

InChI Key

ZUSIICUPKNHFQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CC(=CC2=NN1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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